molecular formula C9H10N2O4 B4045741 2-methoxy-N-(2-nitrophenyl)acetamide

2-methoxy-N-(2-nitrophenyl)acetamide

Cat. No.: B4045741
M. Wt: 210.19 g/mol
InChI Key: TXHCJYDWXMEXGP-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.06405680 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes Intermediate 2-methoxy-N-(2-nitrophenyl)acetamide serves as a significant intermediate in the production of azo disperse dyes. The hydrogenation process using a novel Pd/C catalyst with high activity and selectivity highlights its application in green synthesis, achieving a selectivity of 99.3% for the desired product. This showcases the chemical's importance in industrial dye production and its contribution to environmentally friendly manufacturing processes (Zhang Qun-feng, 2008).

Lanthanide-Ion Luminescence Enhancement The compound's derivative, featuring a [(methoxy-2-nitrophenyl)amino]carbonyl chromophore, demonstrates its utility in enhancing the luminescence of lanthanide ions. The synthesis and characterization of these derivatives, through a combination of spectroscopic, structural, and theoretical analyses, reveal the impact of electronic delocalization on absorption properties. This application is particularly relevant in the development of advanced materials for optical and electronic devices, where efficient luminescence is crucial (Michael B. Andrews et al., 2009).

Organic Non-Linear Optical Material As an organic non-linear optical material, this compound exemplifies the chemical's significance in the realm of optical technology. Its crystalline form and properties are instrumental in the development of materials with non-linear optical capabilities, which are essential for various applications including telecommunications and information processing (L. Mahalakshmi et al., 2002).

Density Functional Theory (DFT) Investigations The compound's relevance extends to theoretical chemistry, where DFT investigations of its derivatives provide insights into the electronic structure and properties of N,N-diacylaniline derivatives. These studies aid in understanding the molecular behavior and potential applications of these compounds in various fields, including materials science and molecular electronics (A. Al‐Sehemi et al., 2017).

Comparative Metabolism Studies In a broader biological context, comparative metabolism studies involving this compound derivatives, such as chloroacetamide herbicides, highlight the compound's relevance in understanding metabolic pathways and potential toxicological impacts. Such research is crucial for assessing the environmental and health risks associated with these chemicals, providing valuable data for regulatory and safety evaluations (S. Coleman et al., 2000).

Properties

IUPAC Name

2-methoxy-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-4-2-3-5-8(7)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHCJYDWXMEXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.